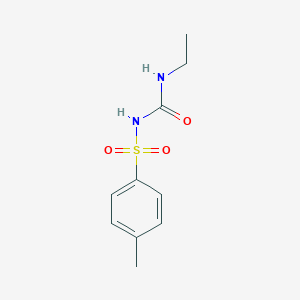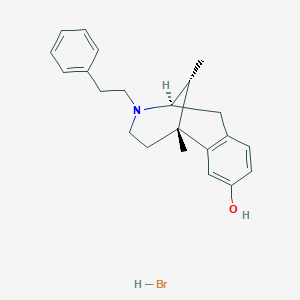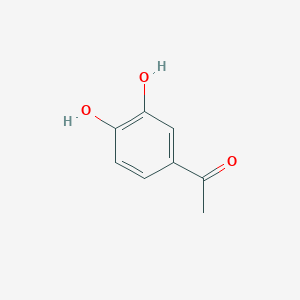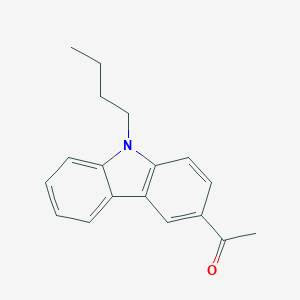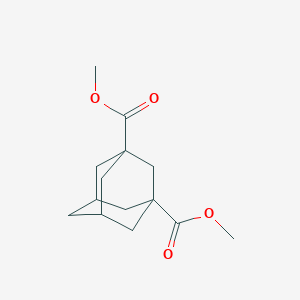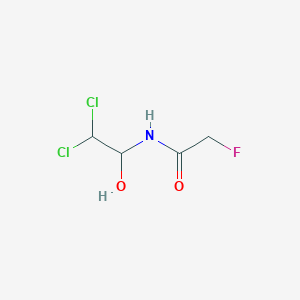![molecular formula C9H15N3O B073340 Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]- CAS No. 1601-03-2](/img/structure/B73340.png)
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-, commonly known as HC, is a chemical compound that has shown promising results in various scientific research applications. HC is a derivative of hydrazinecarboxamide and is synthesized using a unique synthesis method.
Wissenschaftliche Forschungsanwendungen
HC has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties. HC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. HC has also been studied for its neuroprotective effects and has shown promising results in various animal models of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of HC is not fully understood. However, it is believed that HC exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection.
Biochemische Und Physiologische Effekte
HC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has also been shown to reduce the levels of various pro-inflammatory cytokines and chemokines. In addition, HC has been shown to reduce oxidative stress by increasing the levels of various antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
HC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, HC has some limitations. It is not very water-soluble, which can limit its use in aqueous solutions. In addition, HC has not been extensively studied in human clinical trials, which limits its potential for clinical use.
Zukünftige Richtungen
For HC research include studying its potential use in combination with other drugs and developing more water-soluble derivatives.
Synthesemethoden
HC is synthesized using a unique synthesis method that involves the reaction of hydrazinecarboxamide with 2-methyl-1-cyclopenten-1-yl) ethylidene. The reaction takes place in the presence of a suitable catalyst and under controlled conditions. The resulting product is purified by various techniques such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
1601-03-2 |
|---|---|
Produktname |
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]- |
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
[(Z)-1-(2-methylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6-4-3-5-8(6)7(2)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-7- |
InChI-Schlüssel |
YSTHRJPOPITYAB-XFFZJAGNSA-N |
Isomerische SMILES |
CC1=C(CCC1)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
Kanonische SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



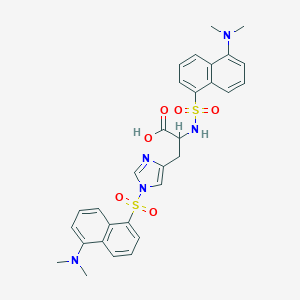
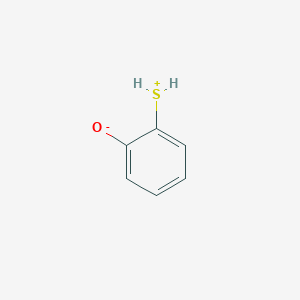
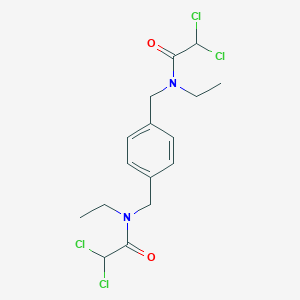
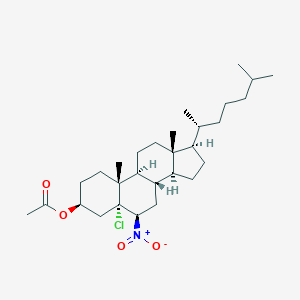
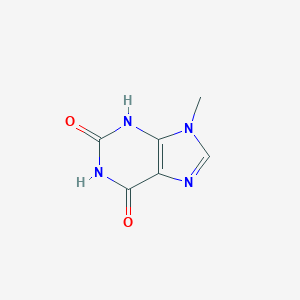

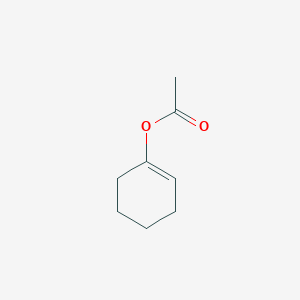
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
